1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol is a chiral compound with significant pharmacological properties It is structurally characterized by a dibenzoazepine core, which is a tricyclic structure, and an amino alcohol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol typically involves the following steps:
Formation of the Dibenzoazepine Core: This can be achieved through a cyclization reaction of appropriate precursors, such as ortho-substituted biphenyl derivatives, under acidic or basic conditions.
Introduction of the Amino Alcohol Side Chain: This step involves the addition of an amino alcohol moiety to the dibenzoazepine core. One common method is the reductive amination of a ketone intermediate with an appropriate amine, followed by reduction to form the amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization Reactions: Utilizing continuous flow reactors to ensure efficient heat and mass transfer.
Catalytic Hydrogenation: Employing catalysts such as palladium on carbon (Pd/C) to facilitate the reduction steps.
Purification: Techniques such as crystallization or chromatography to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino alcohol moiety, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the dibenzoazepine core or the amino alcohol side chain.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the dibenzoazepine core.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as alkyl halides or amines for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes derived from the amino alcohol.
Reduction Products: Modified dibenzoazepine derivatives.
Substitution Products: Functionalized dibenzoazepine compounds with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential pharmacological activities.
Biology
Biochemical Studies: Used in studies to understand its interaction with biological macromolecules.
Medicine
Therapeutic Agents: Investigated for its potential as an antidepressant, antipsychotic, or anticonvulsant agent.
Industry
Pharmaceutical Manufacturing: Utilized in the production of drugs and therapeutic compounds.
Wirkmechanismus
The mechanism of action of ®-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. The compound may act as an agonist or antagonist at various receptor sites, influencing the release and uptake of neurotransmitters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imipramine: Another dibenzoazepine derivative used as an antidepressant.
Desipramine: A metabolite of imipramine with similar pharmacological properties.
Amitriptyline: A tricyclic antidepressant with a similar core structure.
Uniqueness
Chirality: The ®-enantiomer of the compound may exhibit different pharmacological effects compared to its (S)-enantiomer.
Specificity: The unique substitution pattern on the dibenzoazepine core and the presence of the amino alcohol side chain contribute to its distinct pharmacological profile.
This detailed article provides a comprehensive overview of ®-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C17H20N2O |
---|---|
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
1-amino-3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-2-ol |
InChI |
InChI=1S/C17H20N2O/c18-11-15(20)12-19-16-7-3-1-5-13(16)9-10-14-6-2-4-8-17(14)19/h1-8,15,20H,9-12,18H2 |
InChI-Schlüssel |
XZTCYBAYZQEMFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)CC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.